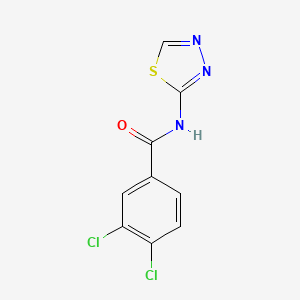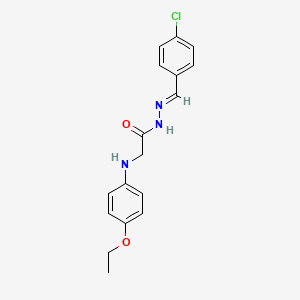
N'-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(4-ethoxyanilino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzylidene)-2-(4-methoxyanilino)acetohydrazide
- N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazone
Uniqueness
N’-(4-Chlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide is unique due to its specific structural features, such as the presence of a 4-chlorobenzylidene group and a 4-ethoxyanilino group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
101573-93-7 |
|---|---|
Molecular Formula |
C17H18ClN3O2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-ethoxyanilino)acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-23-16-9-7-15(8-10-16)19-12-17(22)21-20-11-13-3-5-14(18)6-4-13/h3-11,19H,2,12H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
AVECDYDMZABJFY-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


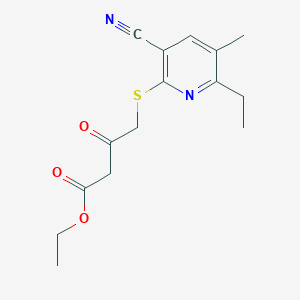
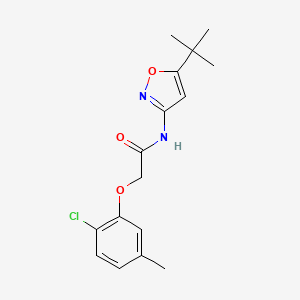
methanone](/img/structure/B11118785.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118791.png)
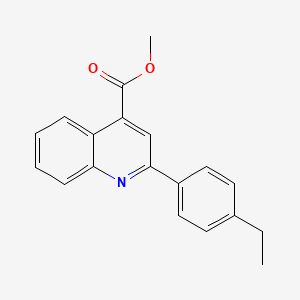
![3-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B11118806.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylene]acetohydrazide](/img/structure/B11118818.png)
![Propan-2-yl 5-carbamoyl-2-{[(2,6-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118828.png)
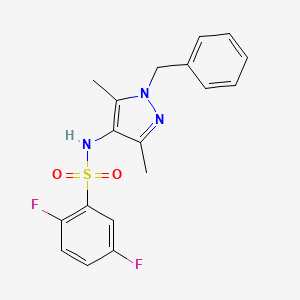
![4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11118834.png)
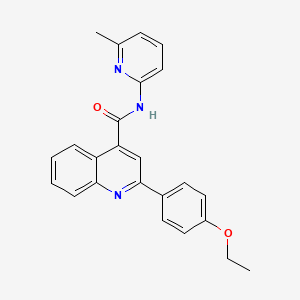
![3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11118851.png)

